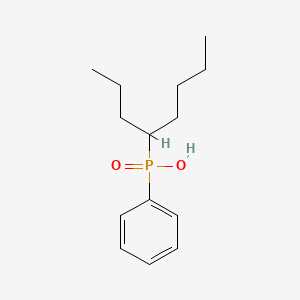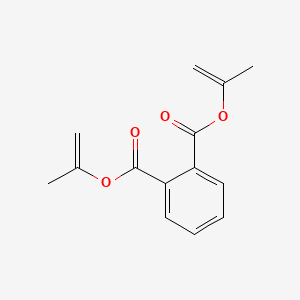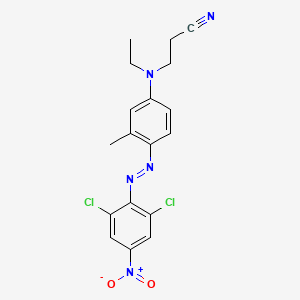
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Formation of Piperidine Derivative: The synthesis of the piperidine ring, which is then coupled with the sulfonylated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
科学的研究の応用
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
類似化合物との比較
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: can be compared with other sulfonyl and nitro-containing compounds, such as:
Uniqueness:
- The presence of the piperidine ring in this compound imparts unique chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This can influence its biological activity and potential applications.
特性
CAS番号 |
64354-43-4 |
|---|---|
分子式 |
C14H17N3O5S |
分子量 |
339.37 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfonyl-2-nitro-2-piperidin-2-ylideneacetamide |
InChI |
InChI=1S/C14H17N3O5S/c1-10-5-7-11(8-6-10)23(21,22)16-14(18)13(17(19)20)12-4-2-3-9-15-12/h5-8,15H,2-4,9H2,1H3,(H,16,18) |
InChIキー |
BFJCDEFHZVHDQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=C2CCCCN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


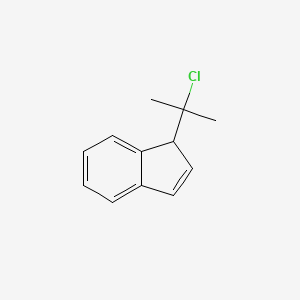
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
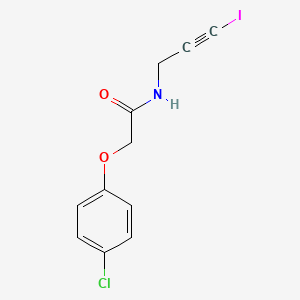
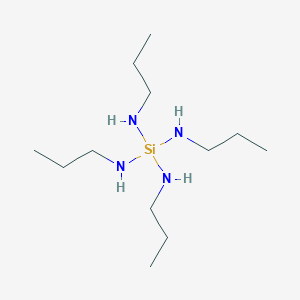



![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
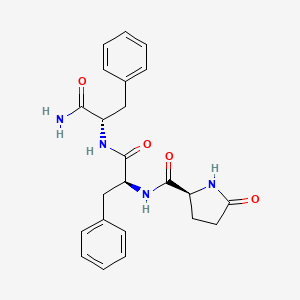
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
